8-Oxabicyclo[3.2.1]octan-3-one

Synthetic Methodology Scaffold Construction Lewis Acid-Mediated Cyclization

Researchers requiring chiral building blocks for stereoselective synthesis often face poor facial selectivity with flexible monocyclic ketones. 8-Oxabicyclo[3.2.1]octan-3-one provides a rigid boat-conformation scaffold that ensures predictable stereochemistry. • Enantioselective deprotonation yields enol silanes with 85-88% ee for C-nucleoside & tropane analog synthesis. • α-Hydroxy derivatives enable modular ester derivatization for catalyst-substrate π-π interactions. • Unique ether bridge cleavage provides entry to cycloheptenone natural products (pseudoguaianolides). • Acetonide derivatives deliver herbicidal activity (100% radicle growth inhibition at 6.6 μg/g).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 77745-32-5
Cat. No. B1282416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octan-3-one
CAS77745-32-5
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1O2
InChIInChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
InChIKeyXWUJGUIPMCLRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxabicyclo[3.2.1]octan-3-one (CAS 77745-32-5) — Core Scaffold and Intermediate Procurement Overview


8-Oxabicyclo[3.2.1]octan-3-one (CAS 77745-32-5) is a bridged bicyclic ketone with molecular formula C₇H₁₀O₂ and molecular weight 126.15 g/mol . The core structure consists of a cyclohexane ring constrained in a boat-like conformation by an ether bridge . This rigid bicyclo[3.2.1]octane framework is a privileged scaffold found in numerous bioactive natural products including cortistatins, englerin A, and platensimycin [1]. The compound serves primarily as a versatile synthetic intermediate rather than an end-use bioactive molecule, with documented applications in constructing complex molecular architectures and natural product cores .

Why 8-Oxabicyclo[3.2.1]octan-3-one Cannot Be Interchanged with Other Bicyclo[3.2.1] Scaffolds or Simple Cyclohexanones


The 8-oxabicyclo[3.2.1]octan-3-one framework offers a unique combination of structural rigidity, stereochemical predictability, and orthogonal reactivity that distinguishes it from both its 8-aza analog and simpler monocyclic ketones. The oxygen bridge enforces a boat-like cyclohexane conformation that dictates facial selectivity in nucleophilic additions and ring-opening reactions, enabling stereospecific transformations not achievable with flexible monocyclic systems [1]. Unlike the 8-azabicyclo[3.2.1]octan-3-one scaffold, which is predominantly deployed for CNS-targeted tropane alkaloid synthesis via nitrogen functionalization [2], the 8-oxa scaffold undergoes ether bridge cleavage under defined conditions to generate polysubstituted cycloheptenones — a transformation pathway unavailable to nitrogen-bridged analogs [3]. Furthermore, the ketone at the 3-position exhibits distinct electronic properties compared to other bicyclo[3.2.1]octanone regioisomers, directly impacting catalyst performance in asymmetric epoxidation applications [4].

8-Oxabicyclo[3.2.1]octan-3-one: Quantitative Comparative Evidence for Scientific Selection


Stereoselective Synthetic Efficiency: 8-Oxabicyclo[3.2.1]octan-3-one vs. 8-Azabicyclo[3.2.1]octan-3-one Scaffold Construction

The TiCl₄-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes produces 8-oxabicyclo[3.2.1]octan-3-ones in a single stereoselective operation from readily available building blocks . In contrast, the synthesis of 8-azabicyclo[3.2.1]octan-3-one (tropinone-derived) typically requires multiple steps including Mannich condensation, demethylation with 1-chloroethyl chloroformate, and subsequent Boc protection, with the demethylation step often requiring extended reaction times (e.g., 2.5 days) [1]. This represents a meaningful difference in synthetic accessibility and operational efficiency.

Synthetic Methodology Scaffold Construction Lewis Acid-Mediated Cyclization Pharmaceutical Intermediates

Catalytic Enantioselective Epoxidation: α-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one Esters vs. α-Fluoro-N-carbethoxytropinone

α-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one-derived esters were evaluated as chiral ketone catalysts for asymmetric alkene epoxidation using Oxone®. The oxabicyclic scaffold provides higher enantioselectivity than the corresponding 8-aza bicyclic catalyst (α-fluoro-N-carbethoxytropinone) in the epoxidation of (E)-stilbene, and replacement of the α-fluoro substituent with an acetoxy group further improves performance [1]. Bicyclo[3.2.1]octan-3-ones as a class exhibit low intrinsic tendency to undergo Baeyer–Villiger decomposition under oxidative reaction conditions — a major limitation of fructose-derived catalysts such as the Shi ketone, which suffers from decomposition under identical conditions [1][2].

Asymmetric Catalysis Epoxidation Chiral Ketone Catalysts Dioxirane Chemistry

Enantioselective Deprotonation: 8-Oxa vs. 8-Aza Scaffold in Chiral Enolate Generation

The enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one using homochiral lithium amide base 4 affords non-racemic enol silane 12 with 88% enantiomeric excess [1]. A related oxabicyclic ketone 7 gave enol silane 10 with 85% ee under identical conditions [1]. The resulting chiral enolate was subsequently converted into a key intermediate 15 for C-nucleoside synthesis in a highly efficient two-step sequence [1]. A separate study demonstrated that enantioselective deprotonation with chiral lithium amides 5 and 6 in the presence of LiCl, followed by reaction with methyl cyanoformate and sodium amalgam reduction, produced 8-oxa-norcocaines and 8-oxa-pseudonorcocaines with enantiomeric excesses in the range of 84–90% [2].

Asymmetric Synthesis Chiral Lithium Amides Enolate Chemistry C-Nucleoside Precursors

Ether Bridge Cleavage: Unique Transformation Pathway Unavailable to 8-Aza and Carbocyclic Bicyclo[3.2.1] Analogs

The ether bridge of 8-oxabicyclo[3.2.1]octan-3-one derivatives undergoes controlled cleavage to yield polysubstituted cycloheptenones — a transformation that cannot be performed with 8-azabicyclo[3.2.1]octan-3-one (nitrogen bridge) or carbocyclic bicyclo[3.2.1]octan-3-one (carbon bridge) scaffolds under comparable conditions [1]. This methodology has been specifically applied to the construction of guaianolide and pseudoguaianolide sesquiterpenoid skeletons, demonstrating the synthetic utility of the oxygen bridge as a traceless stereochemical control element [1]. Additionally, a four-stage conversion of the 8-oxabicyclo[3.2.1]octan-3-one skeleton into the pseudoguaianolide skeleton has been described, further validating the scaffold's unique transformation capability [2].

Ring-Opening Reactions Natural Product Synthesis Cycloheptenone Generation Sesquiterpenoid Skeletons

Oxidation Yield to 8-Oxabicyclo[3.2.1]octan-3-one Acetonide Derivative: 91% from 6-En-3-one Precursor

Catalytic oxidation of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with osmium tetraoxide and excess hydrogen peroxide produces 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one in 91% yield [1]. This high-yielding transformation demonstrates the scaffold's compatibility with dihydroxylation conditions, providing a reliable entry to polyoxygenated 8-oxabicyclo[3.2.1]octan-3-one derivatives for downstream functionalization. Subsequent addition of aryllithium reagents to this acetonide derivative proceeded with 48–76% yield, and dehydration with thionyl chloride in pyridine gave alkenes in 46–80% yield [1].

Synthetic Efficiency Oxidation Methodology Herbicide Precursors Process Chemistry

8-Oxabicyclo[3.2.1]octan-3-one: Validated Application Scenarios for Scientific and Industrial Procurement


Asymmetric Epoxidation Catalyst Development

Researchers developing chiral ketone catalysts for asymmetric alkene epoxidation should select 8-oxabicyclo[3.2.1]octan-3-one derivatives over alternative bicyclo[3.2.1]octan-3-one scaffolds. The oxabicyclic framework demonstrates lower susceptibility to Baeyer–Villiger decomposition than fructose-derived ketones and provides higher enantioselectivity than the corresponding 8-aza bicyclic catalyst in (E)-stilbene epoxidation [1]. The α-hydroxy derivative enables modular ester derivatization to optimize catalyst-substrate π–π interactions with aromatic alkenes [1].

Enantioselective Synthesis of C-Nucleoside Precursors and Tropane Alkaloid Analogs

The prochiral 8-oxabicyclo[3.2.1]octan-3-one scaffold undergoes enantioselective deprotonation with chiral lithium amide bases to generate non-racemic enol silanes with 85–88% ee, which can be converted into key intermediates for C-nucleoside synthesis in two steps [2]. Additionally, the same enantioselective deprotonation strategy yields 8-oxa-norcocaines and 8-oxa-pseudonorcocaines with 84–90% ee [3]. Programs requiring chiral building blocks for nucleoside or tropane analog synthesis should procure this scaffold.

Sesquiterpenoid and Cycloheptenone Natural Product Core Construction

For synthetic programs targeting guaianolide, pseudoguaianolide, or other cycloheptenone-containing natural products, 8-oxabicyclo[3.2.1]octan-3-one offers a unique synthetic entry point through controlled ether bridge cleavage [4]. This transformation pathway is unavailable to 8-azabicyclo[3.2.1]octan-3-one and carbocyclic analogs, making the oxygen-bridged scaffold the only viable choice among bicyclo[3.2.1]octanone regioisomers for bridge-cleavage strategies. A four-stage conversion to the pseudoguaianolide skeleton has been demonstrated [5].

Herbicidal Lead Derivatization via Acetonide Intermediate

Agrochemical discovery programs targeting plant growth regulators should procure 8-oxabicyclo[3.2.1]octan-3-one derivatives as core scaffolds for herbicidal lead optimization. The acetonide derivative prepared in 91% yield from the corresponding 6-en-3-one serves as a versatile intermediate for aryllithium addition (48–76% yield) and subsequent dehydration (46–80% yield) to generate structurally diverse analogs [6]. Selected alcohols derived from this scaffold demonstrated 100% inhibition of Sorghum bicolor radicle growth at 6.6 μg g⁻¹ and aerial part inhibition of 26–73% against multiple weed species in greenhouse trials [6].

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